Product packaging for Arsabenzene(Cat. No.:CAS No. 289-31-6)

Arsabenzene

Cat. No.: B1221053
CAS No.: 289-31-6
M. Wt: 140.01 g/mol
InChI Key: XRFXFAVKXJREHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Group 15 Heterobenzenes

The exploration of heterobenzenes containing elements from Group 15 of the periodic table, often called the pnictogens, has a rich history marked by the sequential synthesis of heavier and more exotic aromatic rings libretexts.orgwikipedia.org. This progression has allowed chemists to systematically study how the properties of the heteroatom influence the stability and reactivity of the aromatic system.

The field of heteroaromatic chemistry began with well-known compounds like pyridine (B92270) (C₅H₅N), a nitrogen-containing heterocycle that is fundamental in organic chemistry. The journey into its heavier congeners gained significant momentum with the work of Gottfried Märkl, who first synthesized a derivative of phosphabenzene (phosphorine), 2,4,6-triphenylphosphabenzene wikipedia.org. This was achieved by treating a 2,4,6-trisubstituted pyrylium salt with phosphine (B1218219) derivatives wikipedia.org.

The parent arsabenzene was synthesized in a two-step process. The initial step involves the reaction of 1,4-pentadiyne with dibutylstannane (B8538416), which yields 1,1-dibutylstannacyclohexa-2,5-diene. Subsequently, this organotin compound undergoes an arsenic/tin exchange with arsenic trichloride (B1173362) to form 1-chloroacyclohexadiene. The final step involves the elimination of a molecule of HCl upon heating to produce this compound wikipedia.org.

While the synthesis of the parent this compound was a landmark achievement, the first derivative of this compound to be prepared was actually 9-arsaanthracene wikipedia.org. This pioneering work was accomplished by Jutzi and Bickelhaupt wikipedia.org. The study of such derivatives was an essential precursor to the isolation and characterization of the simpler parent molecule. These early syntheses were pivotal, opening the door to a deeper investigation of the physical and chemical properties of arsenic-containing aromatic systems.

Significance of this compound within Main Group Chemistry and Aromaticity Studies

This compound holds considerable significance in the fields of main group chemistry and the theoretical and practical understanding of aromaticity umich.edu. Its study has provided critical insights into the nature of compounds that feature multiple bonds between carbon and heavier elements wikipedia.org.

Structurally, this compound is a planar molecule umich.edu. The carbon-carbon bond lengths are approximately 1.39 Å, which is typical for an aromatic ring wikipedia.orgumich.edu. The arsenic-carbon bond length is 1.85 Å, about 6.6% shorter than a typical single As-C bond, suggesting a degree of double bond character and electron delocalization involving the arsenic atom wikipedia.org. Further evidence for its aromaticity comes from NMR spectroscopy, which indicates the presence of a diamagnetic ring current, a hallmark of aromatic systems wikipedia.org.

Despite these aromatic characteristics, the aromaticity of Group 15 heterobenzenes is generally considered to decrease as the atomic number of the heteroatom increases umich.edu. This compound is less basic than pyridine and does not react with Lewis acids wikipedia.org. It undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, at the ortho and para positions wikipedia.org. In a notable departure from the reactivity of pyridine, this compound participates in Diels-Alder reactions, for instance with hexafluoro-2-butyne, acting as a diene wikipedia.org. This reactivity highlights a reduced aromatic stabilization compared to benzene (B151609), which requires much higher temperatures for similar reactions wikipedia.org.

The study of this compound and its reactions continues to challenge and refine the concept of aromaticity, demonstrating that this fundamental principle can be extended to elements far beyond those traditionally associated with organic chemistry.

Data Tables

Table 1: Physical and Structural Properties of this compound

Property Value
Chemical Formula C₅H₅As wikipedia.org
Molar Mass 140.017 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Onion-like wikipedia.org
Molecular Shape Planar wikipedia.orgumich.edu
C-C Bond Length ~1.39 Å wikipedia.org

Table 2: Comparison of Reactivity in Diels-Alder Reactions

Compound Reaction with Hexafluoro-2-butyne
Pyridine Does not normally undergo the reaction wikipedia.org
This compound Reacts readily wikipedia.org
Phosphorine Reacts at 100 °C wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5As B1221053 Arsabenzene CAS No. 289-31-6

Properties

CAS No.

289-31-6

Molecular Formula

C5H5As

Molecular Weight

140.01 g/mol

IUPAC Name

arsinine

InChI

InChI=1S/C5H5As/c1-2-4-6-5-3-1/h1-5H

InChI Key

XRFXFAVKXJREHL-UHFFFAOYSA-N

SMILES

C1=CC=[As]C=C1

Canonical SMILES

C1=CC=[As]C=C1

Other CAS No.

289-31-6

Synonyms

arsabenzene

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Classic Synthetic Routes to the Parent Arsabenzene Ring System

The first successful synthesis of the parent, unsubstituted this compound (arsinine) was a landmark achievement in main group chemistry, accomplished by Arthur J. Ashe in 1971. rsc.org This route established a foundational methodology that is still central to the field.

The classic synthesis of this compound is a two-step process that begins with a readily available hydrocarbon, 1,4-pentadiyne. wikipedia.org The key to this method is the use of an organotin precursor, which is later exchanged for an arsenic atom.

The process unfolds as follows:

Formation of the Stannacyclohexadiene Precursor : The starting material, 1,4-pentadiyne, undergoes a reaction with dibutylstannane (B8538416) (Bu₂SnH₂). This step forms the six-membered heterocyclic ring, 1,1-dibutylstannacyclohexa-2,5-diene. wikipedia.org This organotin compound serves as a stable, isolable intermediate that contains the required five-carbon backbone of the final this compound ring.

Arsenic/Tin Exchange : The 1,1-dibutylstannacyclohexa-2,5-diene is then treated with arsenic(III) chloride (AsCl₃). wikipedia.orgresearchgate.net This crucial step involves a transmetalation or element-tin exchange reaction, where the tin atom in the ring is replaced by an arsenic atom from the arsenic trichloride (B1173362). This exchange yields 1-chloroarsacyclohexa-2,5-diene and dibutyltin (B87310) dichloride as a byproduct.

Aromatization : The resulting 1-chloroarsacyclohexa-2,5-diene is not aromatic and is typically unstable. It readily undergoes dehydrochlorination—the elimination of a molecule of hydrogen chloride (HCl)—upon gentle heating to yield the final, aromatic this compound molecule. wikipedia.org

This synthetic sequence is notable for its effectiveness in constructing the otherwise elusive C₅As ring system.

Table 1: Key Compounds in the Classic Synthesis of this compound

Compound Name Chemical Formula Role in Synthesis
1,4-Pentadiyne C₅H₄ Five-carbon backbone source
Dibutylstannane C₈H₂₀Sn Tin source for precursor ring
1,1-Dibutylstannacyclohexa-2,5-diene C₁₃H₂₄Sn Organotin precursor
Arsenic(III) Chloride AsCl₃ Arsenic source
1-Chloroarsacyclohexa-2,5-diene C₅H₅AsCl Intermediate post-exchange

The core of the classic this compound synthesis lies in two fundamental transformations: the As/Sn exchange and the final elimination step.

The arsenic/tin exchange is a metathesis reaction driven by the relative bond strengths and electropositivity of the elements involved. The arsenic atom from AsCl₃ displaces the tin atom from the stannacyclohexadiene ring. This process is believed to proceed through a coordinated transition state or a series of rapid addition-elimination steps, resulting in the formation of the C-As bonds and the cleavage of the C-Sn bonds. The thermodynamically favorable formation of the stable dibutyltin dichloride byproduct helps to drive the reaction to completion.

The subsequent aromatization step is a classic elimination reaction. The 1-chloroarsacyclohexa-2,5-diene intermediate possesses a hydrogen atom and a chlorine atom on the same arsenic center in a configuration that facilitates their removal. Heating provides the necessary energy for the elimination of HCl, leading to the formation of a new double bond within the ring and the establishment of the fully delocalized 6π-electron aromatic system characteristic of this compound.

Synthesis of Substituted this compound Derivatives

Building upon the foundational synthesis of the parent compound, research has expanded to include a variety of substituted this compound derivatives. These efforts are often aimed at tuning the electronic properties of the ring, enhancing its stability, and exploring its potential in materials science.

A significant challenge in arsinine chemistry is the tendency of many derivatives to be unstable, often undergoing [2+2] or [4+2] cycloaddition reactions to form dimers. researchgate.net This instability arises from the suboptimal orbital overlap between the larger arsenic p-orbital and the carbon p-orbitals of the ring. researchgate.net To create stable, monomeric arsinines, researchers have employed two primary strategies:

Steric Protection : This involves attaching large, bulky substituent groups to the this compound ring. These groups physically hinder the approach of another molecule, preventing dimerization.

Electronic Stabilization : This strategy focuses on modifying the electronic structure of the ring system itself to increase its aromatic stabilization energy. A powerful approach is the creation of π-extended systems by fusing the this compound ring with other aromatic rings, such as thiophene (B33073) or benzo[b]thiophene. rsc.orgresearchgate.net According to Clar's aromatic sextet rule, this fusion can enhance the aromaticity of the arsinine core, leading to highly planar and stable monomeric compounds even without bulky protective groups. rsc.orgresearchgate.net

An exemplary case of electronic stabilization is the synthesis of dithienoarsinines, which are highly stable and planar π-extended this compound derivatives. rsc.orgdoc.govx-mol.netrsc.org These compounds represent the first examples of stable 14π- or 22π-electron arsinines. rsc.orgdoc.gov Their synthesis follows a modern variation of the element-tin exchange methodology:

Starting materials such as dibrominated thieno[3,2-b]thiophene (B52689) or benzo[b]thieno[3,2-b]thiophene are used.

A bromine-lithium exchange is carried out using n-butyllithium.

The resulting lithiated species is reacted with a dialkyltin dihalide, such as dimethyltin (B1205294) dichloride (Me₂SnCl₂), to form the corresponding tin-containing heterocyclic precursor. rsc.org

This tin precursor then undergoes a tin-arsenic exchange reaction with arsenic(III) bromide (AsBr₃). rsc.org

Finally, treatment with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces an elimination reaction, leading to the formation of the fully aromatic, planar dithienoarsinine system. rsc.org

These dithienoarsinines exhibit remarkable stability as monomers in both solution and solid states. rsc.orgresearchgate.net X-ray crystallography confirms their high degree of planarity, a direct result of their extended π-conjugated system. rsc.orgresearchgate.net

Table 2: Selected Structural Parameters of Synthesized Dithienoarsinines

Compound C1–As–C5 Angle (°) Sum of Internal Ring Angles (°) Planarity (RMS deviation, Å)
Dithieno[3,2-b:2',3'-d]arsinine (3a) 94.7(2) 719.9 0.025
Benzo[b]thieno[3,2-b]thieno[2',3'-d]arsinine (3c) 94.8(2) 720.0 0.051
Dibenzo[b,b']thieno[3,2-b:2',3'-d]arsinine (3d) 97.4(2) 720.0 0.029

Data sourced from Sumida et al., 2024. rsc.orgresearchgate.net

The stannacyclohexadiene route is versatile and can be adapted to produce this compound rings bearing specific functional groups. By starting with appropriately substituted stannacyclohexadiene precursors, one can synthesize a range of functionalized this compound analogs.

For example, the metallation of 1,1-dibutyl-1-stannacyclohexadiene-2,5 with lithium amides creates a reactive lithium intermediate. researchgate.net This intermediate can then be reacted with various electrophiles to install functional groups like trimethylsilyl (B98337) (TMS) or trimethylgermyl onto the ring. researchgate.net Subsequent reaction of these substituted stannacyclohexadienes with arsenic trichloride, following the classic As/Sn exchange and elimination protocol, yields the corresponding 4-substituted this compound derivatives, such as 4-trimethylsilyl-1-arsabenzene. researchgate.net

Table 3: Synthesis of Functionalized this compound Analogs

Precursor Compound Functional Group Source Resulting Functionalized this compound
1,1-Dibutyl-4-trimethylsilyl-1-stannacyclohexadiene-2,5 (already substituted) 4-Trimethylsilyl-1-arsabenzene
1,1-Dibutyl-4-trimethylgermyl-1-stannacyclohexadiene-2,5 (already substituted) 4-Trimethylgermyl-1-arsabenzene
1,1-Dibutyl-4-(2-bromoethyl)-1-stannacyclohexadiene-2,5 (already substituted) 4-(2-Chloroethyl)-1-arsabenzene*

Note: The bromoethyl group is converted to a chloroethyl group during the reaction with AsCl₃. researchgate.net

Advanced Synthetic Techniques and Challenges in Arsinine Chemistry

The synthesis of the parent arsinine (this compound) molecule has paved the way for the exploration of heavier heteroarenes. However, the development of functionalized derivatives and more complex arsinine-based systems requires advanced synthetic methodologies that can overcome the inherent challenges of handling these compounds. Research has focused on creating substituted arsinines with tailored electronic and steric properties and on building larger, π-extended aromatic systems.

Advanced synthetic approaches primarily adapt the established ring-closure and elimination strategy. wikipedia.orgresearchgate.net A key method involves the reaction of a 1,4-diyne with dibutylstannane, which forms a 1,1-dibutylstannacyclohexa-2,5-diene intermediate. wikipedia.org This organotin compound then undergoes an arsenic/tin exchange reaction with an arsenic trihalide, followed by dehydrohalogenation to yield the aromatic arsinine ring. wikipedia.org Variations of this method allow for the introduction of substituents at specific positions on the ring by using appropriately substituted precursors. researchgate.netacs.org

For instance, the synthesis of 2-substituted arsabenzenes can be achieved by starting with a variety of 1,4-diynes, which are converted to 2-alkyl-1,1-dibutyl-1,4-dihydrostannabenzenes before reacting with arsenic trichloride. researchgate.net A similar strategy is employed for 4-substituted arsabenzenes, which can be prepared from 1,4-dialkynylsilanes that react with di-n-butylstannane and subsequently with arsenic tribromide. acs.org Another advanced technique involves the post-synthesis functionalization of the arsinine ring itself through electrophilic aromatic substitution, such as Friedel-Crafts acylation, which primarily yields ortho- and para-substituted products. wikipedia.orgumich.edu

These advanced methods have enabled the synthesis of novel structures like stable, planar dithienoarsinines, which are π-extended systems that exhibit high aromaticity and remain as monomers in both solution and solid states without requiring significant steric protection. researchgate.net

TechniquePrecursor(s)Key ReagentsProduct TypeKey Research FindingReference
Substituent-Directed Ring SynthesisSubstituted 1,4-diynesdibutyltin hydride, arsenic trichloride2-AlkylarsabenzenesAllows for the introduction of functional groups at the 2-position of the arsinine ring. researchgate.net
Substituent-Directed Ring Synthesis1,4-Dialkynylsilanesdi-n-butylstannane, arsenic tribromide4-Substituted arsabenzenesProvides a general and effective route to functionalize the 4-position. acs.org
Post-Synthesis FunctionalizationThis compoundCH₃COCl, AlCl₃2- and 4-AcetylarsabenzenesThis compound undergoes electrophilic aromatic substitution, demonstrating its aromatic character. The reaction shows a preference for substitution at the para (4) and ortho (2) positions. umich.edu
Synthesis of π-Extended SystemsThiophene-based diynesdibutyltin hydride, arsenic trichlorideDithienoarsininesCreation of stable, planar, and highly aromatic systems that resist dimerization, a common issue for heavier heteroarenes. researchgate.net

Despite these synthetic advancements, the chemistry of arsinine is accompanied by significant challenges related to the compound's stability, reactivity, and the regioselectivity of its reactions. This compound is an air-sensitive liquid that decomposes when heated, necessitating handling under inert atmospheric conditions. wikipedia.org Unlike its lighter nitrogen analogue, pyridine (B92270), this compound is significantly less basic and is not protonated by acids such as trifluoroacetic acid. wikipedia.org

A major challenge is managing the compound's unique reactivity. While pyridine is generally unreactive in Diels-Alder reactions, this compound readily participates as a diene with reactive alkynes like hexafluoro-2-butyne. wikipedia.org Furthermore, its interaction with molecular oxygen presents a specific stability issue, as oxygen attacks the para-position (p-position) of the arsinine ring, leading to the formation of a σ-dimerized compound. researchgate.net This reactivity contrasts with phosphinine (the phosphorus analogue), where oxygen attacks the heteroatom. researchgate.net Another challenge arises in the functionalization of the ring via electrophilic substitution, which often results in a mixture of isomers (e.g., 2- and 4-substituted products in Friedel-Crafts acylation), complicating purification and reducing the yield of a single desired product. umich.edu

ChallengeDescriptionChemical ConsequenceReference
Atmospheric and Thermal InstabilityThe compound is sensitive to air and decomposes upon heating.Requires handling in an inert atmosphere (e.g., argon) and at controlled temperatures to prevent degradation. wikipedia.org
Regiocontrol in FunctionalizationElectrophilic substitution reactions, like Friedel-Crafts acylation, produce a mixture of ortho- and para-isomers.Leads to challenges in separating products and results in lower yields for a specific isomer. Acetylation, for instance, yields a 4:1 ratio of 4-acetylthis compound to 2-acetylthis compound. umich.edu
Specific Oxidation PathwayMolecular oxygen reacts at the para-position of the carbon backbone rather than at the arsenic heteroatom.Forms a σ-dimerized product, which alters the aromatic system and affects the compound's integrity in aerobic environments. researchgate.net
Unique Diels-Alder ReactivityThis compound behaves as a diene with certain electrophiles, a reaction not typical for pyridine.The π-system is susceptible to cycloaddition reactions, which can be a synthetic tool but also a pathway for undesired side reactions, affecting the stability of the aromatic ring. wikipedia.org
Low BasicityThe arsenic heteroatom exhibits weak basicity and does not react with Lewis acids or get protonated by strong acids.Limits the range of acid-base chemistry that can be performed compared to nitrogen heterocycles like pyridine. wikipedia.org

Electronic Structure, Bonding, and Aromaticity

Theoretical Frameworks for Arsabenzene Electronic Structure

Understanding the electronic configuration and bonding within this compound relies heavily on computational chemistry methods.

A variety of quantum chemical methods, including ab initio calculations (such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled cluster methods like CCSD(T)) and Density Functional Theory (DFT) (employing functionals like B3LYP), have been extensively utilized to probe the electronic structure of this compound and its analogues sioc-journal.cnrsc.orgrsc.orgresearchgate.netrsc.orgrsc.orgmindat.orgcapes.gov.brresearchgate.netlatrobe.edu.auumn.edursc.org. These studies aim to elucidate ground-state electronic properties, ionization potentials, and the nature of chemical bonding. Comparisons across the series of Group V heterobenzenes, including pyridine (B92270), phosphabenzene, and this compound, reveal how the electronic structure changes with the identity of the heteroatom rsc.orgrsc.orglatrobe.edu.aursc.orgumich.edumdpi.comresearchgate.net. For instance, ab initio HF calculations are often considered more accurate than some DFT methods for specific properties like Nucleus-Independent Chemical Shifts (NICS) in heterobenzenes sioc-journal.cn. DFT, particularly with hybrid functionals like B3LYP, has proven effective in calculating aromaticity indices wikipedia.org.

Structural data obtained from these calculations and experimental electron diffraction studies indicate that this compound is planar wikipedia.orgacs.orgumich.edu. The C-C bond lengths are approximately 1.39 Å wikipedia.org, and the As-C bond length is reported as 1.85 Å, which is about 6.6% shorter than a typical As-C single bond, suggesting some degree of π-character in these bonds wikipedia.orgumich.edu.

Similar to benzene (B151609), this compound can exist in various non-aromatic valence isomeric forms. Computational studies have identified and characterized these isomers, comparing their relative stabilities rsc.orgrsc.orgresearchgate.netresearcher.life. The stability ordering observed for this compound's valence isomers closely mirrors that of benzene's isomers, with the parent aromatic structure being the most stable, followed by isomers such as benzvalene, Dewar benzene, prismane, bicyclopropenyl, and trans-Dewar benzene rsc.orgrsc.orgresearchgate.netresearcher.liferesearchgate.net. These investigations confirm that the fundamental carbon framework plays a more significant role in determining relative stabilities than the specific nature of the heteroatom substituent rsc.orgrsc.orgresearchgate.netresearcher.life.

Aromaticity Assessment of this compound and its Analogues

The aromatic character of this compound is a key aspect of its electronic structure, assessed through various chemical and magnetic criteria.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to quantify aromaticity by measuring the shielding experienced by a nucleus placed at the center of a ring, which is indicative of induced ring currents sioc-journal.cnlatrobe.edu.auresearchgate.netwikipedia.orgresearchgate.netbch.roresearchgate.net. Negative NICS values are generally interpreted as a sign of aromaticity wikipedia.org. Studies comparing benzene and its heavier Group V congeners consistently show a trend where π-bonds contribute significantly to the NICS(max)zz tensor. The order of global aromaticity typically follows: benzene > pyridine > phosphabenzene > this compound > stibabenzene > bismabenzene sioc-journal.cnresearchgate.net. This compound derivatives have demonstrated sufficient aromaticity when compared to benzene, with NICS values indicating a significant degree of electron delocalization nih.gov.

Beyond NICS, other methods like Isomerization Stabilization Energy (ISE) and Electron Localization Function (ELF) are employed to evaluate aromaticity. ISE quantifies aromaticity by calculating the energy difference between a methylated aromatic compound and its non-aromatic isomer, typically a methylene (B1212753) derivative ineosopen.orgni.ac.rsnih.gov. This method provides a straightforward way to assess the stabilization gained from cyclic electron delocalization ni.ac.rs. Other indices, such as the para-delocalization index (PDI) and multicenter delocalization index (MCI), also contribute to a comprehensive understanding of electron delocalization within the ring system researchgate.netresearchgate.netresearchgate.netpsu.edu. Generally, these indices align with the trends observed in NICS calculations, reinforcing the aromatic nature of this compound researchgate.netpsu.edu.

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide direct evidence for the presence of a diamagnetic ring current in this compound wikipedia.orgacs.org. This phenomenon, where π-electrons circulate in response to an external magnetic field, is a hallmark of aromaticity libretexts.org. The observed deshielding of protons in this compound, indicated by low-field NMR signals, is attributed to this diamagnetic anisotropy umich.edu. The delocalization of π-electrons across the ring, facilitated by the arsenic atom's participation in the conjugated system, contributes to this aromatic character sioc-journal.cnumich.edulookchem.com. Studies suggest that the π molecular orbitals, excluding the arsenic atom, exhibit a high degree of π aromaticity sioc-journal.cn. The As-C bonds in this compound possess partial double bond character, further supporting the concept of electron delocalization within the ring umich.edu.

Data Tables

Table 1: Comparative Aromaticity Trends of Group V Heterobenzenes

CompoundRelative Aromaticity Order (Approximate)Primary Aromaticity Indices Mentioned
BenzeneHighestNICS, ISE, ELF, Ring Current
PyridineHighNICS, ISE, ELF, Ring Current
PhosphabenzeneModerate to HighNICS, ISE, ELF, Ring Current
This compoundModerateNICS, ISE, ELF, Ring Current
StibabenzeneLowerNICS, ISE, ELF, Ring Current
BismabenzeneLowestNICS, ISE, ELF, Ring Current

Note: This table summarizes general trends reported across multiple studies. Specific numerical values for NICS can vary based on the computational method and basis set used.

Table 2: Stability Ordering of Benzene and this compound Valence Isomers

Isomer RankBenzene IsomerThis compound Isomer Analogue
1BenzeneThis compound
2BenzvaleneArsabenzvalene
3Dewar BenzeneArsa-Dewar Benzene
4PrismaneArsa-Prismane
5Bicyclo[4.1.0]hexa-2,4-diene (Bicyclopropenyl)Arsa-Bicyclopropenyl
6trans-Dewar Benzenetrans-Arsa-Dewar Benzene

Note: The relative stability ordering for this compound isomers is reported to be very similar to that of benzene's valence isomers.

Comparative Electronic Structures with Other Group 15 Heterobenzenes

The substitution of a carbon atom in benzene with a heteroatom from Group 15 (N, P, As, Sb, Bi) significantly alters the electronic distribution and bonding characteristics while often preserving aromaticity. This compound, as a heavier analogue, exhibits distinct properties compared to pyridine and phosphabenzene due to the unique electronic nature of arsenic.

Electronegativity Effects of the Heteroatom on Electronic Distribution

Electronegativity plays a crucial role in determining how electron density is distributed within a molecule. The electronegativity values (Pauling scale) for the relevant atoms are: Carbon (C) ≈ 2.55, Nitrogen (N) ≈ 3.04, Phosphorus (P) ≈ 2.19, and Arsenic (As) ≈ 2.18 wikipedia.org.

This compound and Phosphabenzene: Both arsenic and phosphorus are less electronegative than carbon. This difference means that, compared to benzene, the electron density in this compound and phosphabenzene is somewhat drawn towards the carbon atoms, making the heteroatom slightly electron-deficient. This lower electronegativity of As and P compared to C also influences their basicity; this compound, for instance, is unreactive towards Lewis acids and is not protonated by trifluoroacetic acid, indicating a significantly reduced basicity compared to pyridine wikipedia.org.

Pyridine: In contrast, nitrogen, being more electronegative than carbon, draws electron density towards itself in pyridine. This results in a partial negative charge on the nitrogen atom and a partial positive charge on the adjacent carbon atoms, contributing to pyridine's higher basicity and distinct reactivity patterns compared to benzene and its heavier analogues chemeurope.com. The well-matched electronegativities of phosphorus (2.1) and carbon (2.5) in phosphorine are noted as potentially contributing to its high aromaticity chemeurope.com. While arsenic's electronegativity is very close to phosphorus's, the larger size and diffuse 4d orbitals of arsenic can lead to different bonding interactions and electron distribution compared to phosphorus.

Analysis of π-Bonding Characteristics and Orbital Overlap

Aromaticity in these heterocycles arises from the delocalization of six π-electrons within a planar ring system, satisfying Hückel's rule (4n+2 π electrons). This delocalization is facilitated by the overlap of atomic p-orbitals.

π-Electron System: In benzene, each carbon atom contributes one unhybridized p-orbital to the cyclic π-system. In pyridine, nitrogen also contributes a p-orbital, though its lone pair resides in an sp2 hybrid orbital in the plane of the ring, unlike the lone pair in pyrrole (B145914) which participates in the aromatic system. For this compound and phosphabenzene, the heteroatom (As or P) also contributes a p-orbital to the delocalized π-system. The participation of arsenic's 4p orbitals and phosphorus's 3p orbitals in π-bonding is crucial for their aromatic character.

Orbital Overlap and Aromaticity: The efficiency of p-orbital overlap directly impacts the degree of π-delocalization and, consequently, aromaticity. While all these heterocycles are considered aromatic, studies suggest a trend of decreasing aromaticity as the heteroatom becomes heavier down Group 15. This is partly attributed to the increasing size of the valence p-orbitals and potential differences in their overlap with carbon's 2p orbitals. Computational studies indicate that the order of global aromaticity generally follows: Benzene > Pyridine > Phosphabenzene > this compound researchgate.net. The larger size of arsenic's 4p orbitals compared to phosphorus's 3p orbitals, and both compared to nitrogen's 2p orbitals, can lead to less effective overlap and thus reduced aromatic stabilization energy.

Table 1: Structural Parameters of Group 15 Heterobenzenes

ParameterPyridine (N)Phosphabenzene (P)This compound (As)
X-C Bond Length (Å)1.3371.7331.850
C-C Bond Length (Å)1.393 (avg)1.399 (avg)1.396 (avg)
C-X-C Angle (°)116.9101.097.0
X-C-C Angle (°)120.0123.3125.3
C-C-C Angle (°)120.0119.4123.9

*Data primarily from umich.edu, with additional values from wikipedia.orgwikipedia.org.

Table 2: Comparative Electronic and Aromatic Properties

PropertyBenzenePyridine (N)Phosphabenzene (P)This compound (As)
Electronegativity (Pauling)2.553.042.192.18
Aromaticity Order (Relative)1~0.9~0.88~0.8
π-Electron System6 π6 π6 π6 π

*Aromaticity order is a general trend based on various studies researchgate.net. Electronegativity values are from wikipedia.org.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Arsabenzene readily undergoes electrophilic aromatic substitution, a class of reactions characteristic of aromatic compounds. wikipedia.orgwikipedia.org The arsenic atom, being more electropositive than carbon, influences the electron density of the ring, directing incoming electrophiles to specific positions.

In electrophilic aromatic substitution reactions, this compound demonstrates a strong preference for substitution at the ortho and para positions relative to the arsenic atom. wikipedia.orgumich.edu This regioselectivity is a direct consequence of the electronic influence of the arsenic heteroatom on the aromatic ring. The more electropositive nature of arsenic compared to carbon leads to an increase in electron density at the ortho (α) and para (γ) carbons. This enrichment of electron density makes these positions more susceptible to attack by electron-deficient electrophiles. umich.edu

Conversely, the meta (β) position is deactivated towards electrophilic attack. umich.edu Experimental evidence from acetylation reactions shows no formation of the 3-isomer, even at detection levels of 0.5%. umich.edu The partial rate factors for the different positions in this compound have been estimated as kα:kβ:kγ = 40:(<1):300, highlighting the significantly higher reactivity of the para and ortho positions. umich.edu The greater reactivity of the para position over the ortho position can be attributed to the larger coefficient for the γ-carbon in the Highest Occupied Molecular Orbital (HOMO) of this compound, which has B1 symmetry. umich.edu This suggests that the interaction with an incoming electrophile is more effective at the para position. umich.edu

When the more reactive para position is blocked by a substituent, electrophilic substitution occurs at the ortho position. For instance, 4-methylthis compound undergoes Friedel-Crafts acylation to yield 2-acetyl-4-methylthis compound. umich.edu The directing influence of the arsenic atom in this compound is qualitatively comparable to that of an activating ortho-para directing group on a benzene (B151609) ring. umich.educhemistrysteps.commasterorganicchemistry.com

Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionRelative ReactivityReason for Reactivity
Ortho (α)FavoredIncreased electron density due to the electropositive arsenic atom. umich.edu
Meta (β)DisfavoredDeactivated towards electrophilic attack. umich.edu
Para (γ)Highly FavoredHighest electron density and larger coefficient in the HOMO. umich.edu

This compound undergoes Friedel-Crafts acylation, a key electrophilic aromatic substitution reaction that introduces an acyl group into the aromatic ring. wikipedia.orgumich.edu The reaction is typically carried out using an acyl chloride and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). umich.edusigmaaldrich.com

The mechanism commences with the formation of a highly reactive electrophile, the acylium ion. sigmaaldrich.combyjus.commasterorganicchemistry.com The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate the resonance-stabilized acylium ion (RCO⁺). byjus.commasterorganicchemistry.com

This electrophilic acylium ion then attacks the electron-rich this compound ring, preferentially at the ortho and para positions, to form a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. umich.edubyjus.com The aromaticity of the this compound ring is temporarily disrupted in this step. byjus.com

Finally, a weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final acylated this compound product. byjus.commasterorganicchemistry.com The Lewis acid catalyst is also regenerated in this step. byjus.com

Acetylation of this compound at -70°C in dichloromethane (B109758) with acetyl chloride and aluminum trichloride results in a mixture of monoacetylarsabenzenes in up to 80% isolated yield. umich.edu The major product is 4-acetylthis compound, with 2-acetylthis compound being the minor component, in a ratio of 4:1. umich.edu The reactivity of the para-position of this compound is estimated to be about six times more reactive than mesitylene (B46885) and approximately 10⁴ times more reactive than benzene in acetylation reactions. umich.edu

Further evidence for the electrophilic substitution reactivity of this compound comes from studies of acid-catalyzed deuterium (B1214612) exchange and protodesilylation. umich.edu

Acid-Catalyzed Deuterium Exchange: this compound has been shown to undergo acid-catalyzed deuterium exchange. umich.edu This reaction involves the replacement of hydrogen atoms on the aromatic ring with deuterium atoms from a deuterated acid source. libretexts.orgmdpi.com The mechanism is analogous to other electrophilic aromatic substitutions, where a deuteron (B1233211) (D⁺) acts as the electrophile. The deuteron attacks the electron-rich positions of the this compound ring (ortho and para) to form a σ-complex. Subsequent loss of a proton (H⁺) from the same position restores aromaticity, resulting in a deuterated this compound molecule. libretexts.org

Protodesilylation: Trimethylsilylarsabenzenes are reported to undergo protodesilylation. umich.edu This reaction involves the cleavage of a carbon-silicon bond by a proton source (acid). It is a well-established electrophilic aromatic substitution reaction where a proton replaces a silyl (B83357) group, typically a trimethylsilyl (B98337) (SiMe₃) group. The mechanism involves the protonation of the carbon atom attached to the silicon, leading to the formation of a σ-complex, followed by the departure of the silyl group.

Cycloaddition Reactions (Diels-Alder Reactivity)

In contrast to its behavior in electrophilic substitutions where it acts as an aromatic nucleophile, this compound can also function as a 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgwikipedia.org

In the context of the Diels-Alder reaction, this compound acts as a conjugated diene. wikipedia.orgchemistrysteps.com The reaction involves the [4+2] cycloaddition of the diene (this compound) with a 2π-electron component, known as a dienophile, to form a bicyclic adduct. wikipedia.org The ability of this compound to participate as a diene is a significant departure from the reactivity of pyridine (B92270), its nitrogen-containing counterpart, which does not typically undergo Diels-Alder reactions. wikipedia.org The reactivity of heterobenzenes as dienes in the Diels-Alder reaction increases down Group 15 of the periodic table. wikipedia.org

This compound has been shown to react with strong dienophiles like hexafluoro-2-butyne. wikipedia.org This reaction proceeds via a [4+2] cycloaddition pathway, where the this compound provides the four π-electrons from its diene system and the alkyne provides the two π-electrons. The resulting product is a bicyclic adduct. The analogous reaction with benzene requires significantly higher temperatures (200 °C) compared to this compound, underscoring the enhanced diene character of the arsenic-containing heterocycle. wikipedia.org

This compound also undergoes cycloaddition with benzynes, which are highly reactive dienophiles. nih.gov These reactions lead to the formation of complex polycyclic aromatic systems. nih.gov The [4+2] cycloaddition of this compound with a benzyne (B1209423) would form a tricyclic adduct, which can then potentially undergo further reactions to form stable aromatic products.

Diels-Alder Reactivity of this compound
ReactantRole of this compoundReaction TypeProduct TypeReference
Hexafluoro-2-butyneDiene[4+2] CycloadditionBicyclic Adduct wikipedia.org
BenzyneDiene[4+2] CycloadditionTricyclic Adduct nih.gov

Oxidation Reactions

The oxidation of this compound and its derivatives displays remarkable site selectivity and can proceed with the preservation of the aromatic ring system, a feature that contrasts sharply with its lighter analog, phosphinine.

When subjected to oxidation by molecular oxygen, the reaction with arsinine derivatives occurs at the para-position (C-4) of the ring, leading to the formation of a σ-dimerized compound. rsc.orgrsc.org This contrasts with the oxidation of phosphinines, where the oxygen attacks the phosphorus atom. rsc.orgrsc.org For example, the exposure of dithienoarsinines to air results in a dehydrogenative-oxidative dimerization at the para-position of the arsinine ring. nih.gov

A significant aspect of the oxidation of this compound derivatives is the retention of aromaticity in the arsinine ring of the resulting σ-dimerized product. rsc.orgrsc.orgnih.gov This is a key difference compared to the oxidation of phosphinine, which leads to the formation of phosphinic acid and a loss of the ring's aromatic character. rsc.orgrsc.org The stability of the aromatic system in the oxidized this compound product highlights a fundamental difference in the reactivity of these second and third-row heterocycles.

CompoundOxidizing AgentSite of AttackProductAromaticity of Ring
Arsinine Derivative Molecular Oxygen (O₂)para-position (C-4)σ-dimerRetained rsc.orgrsc.orgnih.gov
Phosphinine Molecular Oxygen (O₂)Phosphorus atomPhosphinic acidLost rsc.orgrsc.org

Nucleophilic Reactivity and Basicity Investigations

The nucleophilic character and basicity of this compound are significantly diminished compared to its lighter counterpart, pyridine. This is a consequence of the electronic structure of the arsenic atom within the aromatic ring.

This compound is substantially less basic than pyridine and does not react with Lewis acids. wikipedia.org Proton affinity studies confirm this trend, showing a decrease in basicity as one moves down Group 15 from pyridine to this compound. acs.org Trifluoroacetic acid, a strong acid, is incapable of protonating the this compound molecule. wikipedia.org This low basicity is attributed to the greater s-character of the lone pair of electrons on the arsenic atom, which makes them less available for donation to a proton or a Lewis acid.

Investigations into the nucleophilicity of Group 15 heterocycles also indicate a decrease with increasing atomic number. While phosphinines can be made more nucleophilic through reactions like selenation, mdpi.com this compound generally exhibits poor nucleophilic reactivity at the arsenic center. The focus of reactivity for this compound often shifts to the carbon framework of the ring, as seen in electrophilic aromatic substitution reactions. wikipedia.org

Advanced Spectroscopic and Structural Characterization

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) has been a primary technique for determining the molecular structure of arsabenzene in the gaseous state. These studies typically assume a specific molecular symmetry, such as C₂ᵥ, to simplify the analysis and refine structural parameters. While GED provides detailed geometric information, early analyses were sometimes limited by high correlations between certain parameters, particularly the carbon-carbon bond lengths, leading to larger uncertainties. umich.edu

Determination of Precise Bond Lengths and Angles

GED studies have yielded precise values for the bond lengths and angles within the this compound ring. The molecule exhibits a structure consistent with aromaticity, featuring a distinct C-As bond and C-C bonds.

Table 1: Principal Structural Parameters of this compound from Gas-Phase Electron Diffraction

ParameterValue (Å or °)Uncertainty (2.5σ)Source
r(C-As)1.850±0.003 researchgate.netcapes.gov.brumich.edu
r(C₂-C₃)1.390±0.032 researchgate.netcapes.gov.brumich.edu
r(C₃-C₄)1.401±0.032 researchgate.netcapes.gov.brumich.edu
r(C-C) mean1.3954±0.002 researchgate.netcapes.gov.brumich.edu
∠CAsC97.3±1.7 researchgate.netcapes.gov.brumich.edu
∠AsCC125.1±2.8 researchgate.netcapes.gov.brumich.edu
∠C₃C₃C₄124.2±2.9 researchgate.netcapes.gov.brumich.edu

Note: Some studies report slightly different values for the C-C bond lengths and angles, for example, r(C₂-C₃) = 1.392(9) Å, r(C₃-C₄) = 1.400(10) Å, ∠CAsC = 97.0(3)°, ∠AsCC = 125.3(7)°, and ∠C₃C₃C₄ = 123.9(13)°. umich.edu The C-As bond length suggests a degree of double bond character. umich.edu

Planarity and Conformational Analysis

Electron diffraction data, particularly when supplemented with other spectroscopic information, strongly supports the notion that this compound exists as a rigorously planar molecule. researchgate.netcapes.gov.brumich.edu The assumption of C₂ᵥ symmetry in GED analyses inherently implies a planar ring structure. researchgate.netcapes.gov.brumich.edu This planarity is a key characteristic contributing to its aromatic nature, similar to benzene (B151609) and pyridine (B92270). researchgate.netcapes.gov.brumich.edu

Amplitudes of Vibration

Amplitudes of vibration, which describe the extent of atomic motion around their equilibrium positions, were determined as part of the GED studies. These values were derived from both the diffraction data analysis and normal coordinate calculations, showing good agreement between experimental and calculated mean amplitudes. umich.eduresearchgate.netcapes.gov.br Detailed values for these amplitudes are typically presented in the full research publications.

Combined Spectroscopic Techniques for Structural Refinement

To overcome the limitations of individual techniques, such as parameter correlations in GED, researchers have combined electron diffraction data with microwave (MW) spectroscopy measurements. This integrated approach significantly enhances the accuracy and precision of the determined molecular structure. umich.edu

Integration of Electron Diffraction and Microwave Spectroscopy Data

Table 2: Rotational Constants of this compound

ConstantValue (MHz)Uncertainty (MHz)Source
A4871.03±0.18 researchgate.net
B2295.87±0.01 researchgate.net
C1560.10±0.01 researchgate.net

Normal Coordinate Analysis and Vibrational Corrections

Normal coordinate analysis plays a crucial role in refining structural parameters obtained from spectroscopic data. For this compound, this analysis was used to calculate vibrational corrections to both the electron diffraction data and the rotational constants derived from microwave spectroscopy. umich.edudntb.gov.ua These corrections, typically based on approximate quadratic force fields, are essential for transitioning from experimentally observed average internuclear distances (r<0xE1><0xB5><0xA2>) to the equilibrium geometry (r<0xE2><0x82><0x91>). umich.edu Programs such as MSAV have been employed to compute mean amplitudes of vibration and other necessary corrections. umich.eduumich.edu The application of these vibrational corrections, derived from a normal coordinate analysis, ensures consistency between different experimental measurements and theoretical models, leading to a more accurate representation of the molecule's structure. umich.eduumich.edu

Compound List:

this compound (C₅H₅As)

Pyridine (C₅H₅N)

Phosphabenzene (C₅H₅P)

Stibabenzene (C₅H₅Sb)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and electronic environment of molecules. For this compound, NMR studies have provided crucial information regarding its aromaticity and the influence of the arsenic heteroatom on the electronic distribution within the ring.

1H and 13C Chemical Shift Analysis for Structural and Aromaticity Insights

In 1H NMR spectroscopy, protons attached to aromatic rings (aryl protons) typically resonate in a characteristic downfield region, generally between 6.5 and 8.0 ppm, due to the ring current effect libretexts.org. Similarly, carbons within an aromatic system (aromatic carbons) are observed in the 120-150 ppm range in 13C NMR spectra oregonstate.edu. Studies on this compound and its congeners have revealed that the protons and carbons at the α-positions (adjacent to the heteroatom) are significantly deshielded umich.eduresearchgate.net. This pronounced deshielding is attributed to the large diamagnetic anisotropies associated with the arsenic atom umich.eduresearchgate.net. The observed magnetic ring current, a key indicator of aromaticity, has been found to decrease in the order P > As > Sb in the phosphabenzene, this compound, and stibabenzene series, respectively umich.edu. This trend suggests a diminishing aromatic character as the heteroatom becomes heavier, although this compound is still considered genuinely aromatic umich.edu.

Proton/Carbon TypeTypical Chemical Shift (ppm)Notes on Aromaticity & this compound
Aryl Protons6.5–8.0Indicative of aromaticity; α-protons in this compound are highly deshielded libretexts.orgumich.eduresearchgate.net.
Benzylic Protons2.0–3.0Protons on carbons adjacent to an aromatic ring.
Aliphatic Protons0.5–4.5Further subdivided based on proximity to functional groups.
Aromatic Carbons120–150Characteristic range for carbons in aromatic rings oregonstate.edu.
Aliphatic Carbons10–65Range for saturated carbon atoms.

Magnetic Anisotropies and Ring Currents

The aromatic nature of this compound implies a delocalized π electron system. When subjected to an external magnetic field, these π electrons circulate, generating a ring current. This circulating current, in turn, produces a secondary magnetic field. This induced field is anisotropic, meaning its strength and direction vary depending on the position relative to the ring. For aromatic compounds, this effect typically shields protons located above or below the plane of the ring and deshields those located in the plane, leading to characteristic downfield shifts in NMR spectra youtube.comkhanacademy.org. The significant deshielding observed for the α-protons in this compound directly reflects the substantial magnetic anisotropy generated by the arsenic-containing aromatic system umich.eduresearchgate.net. Computational methods like Nucleus Independent Chemical Shift (NICS) are employed to quantitatively assess these ring currents and aromaticity researchgate.netgithub.io.

X-ray Diffraction Analysis of Substituted this compound Derivatives

Gas-phase electron diffraction studies on unsubstituted this compound have provided key structural parameters, confirming its aromatic character and revealing a planar or near-planar structure umich.edu. The determined structural parameters from electron diffraction include:

ParameterValue (Å or °)Uncertainty (±)
r(C-As)1.8500.003
r(C-C) (average)1.390 - 1.4010.032
∠AsC=C97.31.7
∠AsCC125.12.8
∠CCC124.22.9

These values reinforce the notion that this compound possesses a structure consistent with aromaticity, with bond lengths and angles comparable to other aromatic systems, albeit influenced by the presence of the heavier arsenic atom.

Photoelectron and Vibrational Spectroscopy (IR, Raman)

Photoelectron spectroscopy (PES) and vibrational spectroscopy (IR and Raman) offer complementary information about a molecule's electronic and vibrational states, respectively.

Correlation with Electronic Energy Levels

Photoelectron spectroscopy, including techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and Electron Spectroscopy for Chemical Analysis (ESCA), probes the electronic structure by measuring the kinetic energy of electrons ejected from a molecule upon irradiation oregonstate.edu. Preliminary studies on this compound, alongside pyridine and phosphabenzene, have successfully correlated its spectroscopic properties and electronic energy levels with those of its congeners umich.edursc.org. These studies, often supported by theoretical calculations such as Density Functional Theory (DFT), help in assigning ionization potentials and understanding the electronic reorganizations that occur upon ionization rsc.orgresearchgate.net. The ordering of outer valence energy levels, as inferred from UPS data, reveals interesting variations across the series of Group 15 heteroaromatics, providing insights into how the heteroatom influences the electronic distribution rsc.org.

Vibrational Modes and Trends in Heteroaromatic Series

Infrared (IR) and Raman spectroscopy are vital techniques for characterizing molecular vibrations. IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy relies on changes in molecular polarizability ksu.edu.sa. Together, these methods provide a comprehensive vibrational fingerprint of a molecule, offering insights into bond strengths, molecular symmetry, and the influence of substituents or heteroatoms ksu.edu.sad-nb.info. While specific vibrational frequencies for this compound are not detailed in the provided snippets, studies have utilized these techniques to correlate the vibrational properties of this compound with those of other heteroaromatic compounds, contributing to a broader understanding of trends within these series umich.edumdpi.com. The analysis of vibrational modes, often aided by theoretical calculations, allows for the assignment of specific stretches and bends, reflecting the unique structural and electronic characteristics of the this compound ring.

List of Compounds Mentioned:

this compound (Arsenin)

Pyridine

Phosphabenzene

Stibabenzene

Bismabenzene

2,3,6-triphenylarsenin

2-(trimethylsilyl)-1-arsabenzene

Coordination Chemistry and Ligand Properties

Arsabenzene as a Ligand in Organometallic Complexes

This compound can engage in coordination with metal centers through its arsenic atom or its π-electron system, leading to the formation of diverse organometallic structures. Its ability to act as both a σ-donor and a π-acceptor, along with its potential for ambidentate coordination, makes it an interesting subject of study in coordination chemistry wikipedia.orgu-tokyo.ac.jpdokumen.pubd-nb.info.

In the η¹(As)-coordination mode, this compound binds to a metal center through the lone pair of electrons located on the arsenic atom. This mode of coordination is analogous to how phosphine (B1218219) ligands bind to metals through their phosphorus atom wikipedia.orgu-tokyo.ac.jpresearchgate.netcolab.wsfu-berlin.de. This interaction typically involves the donation of electron density from the arsenic atom to an empty orbital on the metal center, forming a sigma bond.

This compound can also coordinate to metal centers through its delocalized π-electron system, similar to benzene (B151609). This is referred to as η⁶(π)-coordination wikipedia.orgthieme-connect.dethieme-connect.deresearchgate.netd-nb.infoacs.orgkahedu.edu.in. In this mode, the entire aromatic ring system interacts with the metal. This compound has been observed to be a superior η⁶ ligand compared to benzene in certain contexts, indicating potentially stronger π-interactions or different electronic influences on the metal center researchgate.netacs.org. Homoleptic this compound sandwich complexes, such as (η⁶-C₅H₅As)₂Ti, (η⁶-C₅H₅As)₂V, and (η⁶-C₅H₅As)₂Cr, have been synthesized using metal-vapor co-condensation techniques researchgate.netacs.org. Furthermore, half-sandwich complexes of the type [(η⁶-C₅H₅As)M(CO)₃], where M represents Group 6 metals like chromium, molybdenum, or tungsten, have also been prepared d-nb.info.

This compound exhibits ambidentate ligand behavior, meaning it possesses the capability to coordinate to a metal center through more than one distinct binding site wikipedia.org. Specifically, it can coordinate either via its arsenic atom (η¹(As)) or through its π-electron system (η⁶(π)) wikipedia.org. This dual coordination potential allows for flexibility in complex formation and can lead to varied reactivity and structural outcomes depending on the metal and reaction conditions.

Electronic Properties of this compound Ligands

The electronic properties of this compound as a ligand are crucial in determining the stability and reactivity of its organometallic complexes. These properties relate to its ability to donate or accept electron density from the metal center.

This compound is structurally and electronically analogous to phosphabenzene (phosphinine), with both being six-membered heteroarenes containing a p-block element wikipedia.orgu-tokyo.ac.jpresearchgate.netfu-berlin.de. Phosphinines are generally described as weak σ-donors and relatively strong π-acceptors u-tokyo.ac.jpfu-berlin.de. While detailed comparative electronic data between this compound and phosphinine are not extensively detailed in the provided snippets, the general behavior suggests similar but nuanced properties. This compound's classification as a superior η⁶ ligand compared to benzene implies a distinct π-interaction capability researchgate.netacs.org. The study of these heavier heterocycles is vital for understanding bonding phenomena involving carbon and heavier main-group elements wikipedia.org.

Stereoelectronic Effects and Coordination Geometry in Complexes

The stereoelectronic characteristics of this compound are shaped by the arsenic atom's properties. Arsenic, being a heavier pnictogen, possesses a lone pair of electrons that confers Lewis basicity, enabling it to act as a σ-donor ligand mdpi.comsolubilityofthings.comresearchgate.net. Furthermore, its larger atomic radius and distinct electronegativity compared to nitrogen or phosphorus influence the steric environment around a coordinated metal center and the nature of the metal-ligand bond. Theoretical studies and structural analyses reveal that unsubstituted this compound and its lighter congener, phosphabenzene, predominantly form η⁶ complexes, where the entire aromatic ring coordinates to the metal mdpi.com.

The bonding within the this compound ring itself is characterized by specific bond lengths. The C-C bond distances are approximately 1.39 Å, similar to benzene, while the As-C bond length is reported around 1.85 Å, which is notably shorter than a typical As-C single bond, suggesting some degree of π-character in the ring's bonding wikipedia.orgumich.edu. In metal complexes, the arsenic atom's lone pair hybridization can involve a significant s-orbital contribution (e.g., 72% 4s character in some studies), impacting its donor strength and orbital overlap with metal d-orbitals rsc.org.

The coordination geometry in this compound complexes can be significantly influenced by these stereoelectronic factors. For instance, in a complex featuring a π-extended this compound derivative (dithienoarsinine) coordinated to a W(CO)₅ fragment, a notably distorted coordination geometry was observed. This distortion was attributed to arsenic cooperative stacking and hydrogen bonding interactions, which promoted a one-dimensional alignment of the complex researchgate.netrsc.orgrsc.org.

Table 1: Key Structural Parameters and Coordination Modes of this compound and Derivatives

Compound/ParameterValue(s)Notes
This compound (C₅H₅As)
C-C Bond Length~1.39 Å wikipedia.orgumich.edu
As-C Bond Length~1.85 ÅShorter than typical As-C single bond wikipedia.orgumich.edu
Coordination Modesη¹(As), η⁶(π)Ambidentate ligand behavior wikipedia.orgmdpi.comuchile.cl
Dithienoarsinine (Substituted)
As-C Bond Length1.853 – 1.864 Å rsc.org
C-C Bond Length (in ring)1.388 – 1.430 Å rsc.org
C₁–As–C₅ Angle94.7° – 97.4° rsc.org
W(CO)₅ complex geometryDistortedDue to As cooperative stacking and H-bonding researchgate.netrsc.orgrsc.org
Arsenic Lone Pair Hybridization~72% 4s characterIndicated by NBO analysis rsc.org

Intermolecular Interactions through Arsenic Atoms

In the solid state, arsenic atoms within this compound derivatives can participate in intermolecular interactions. Specifically, in substituted arsabenzenes like dithienoarsinines, As···As interactions have been identified. These interactions can lead to supramolecular assembly and contribute to phenomena such as aggregation-induced emission enhancement researchgate.netrsc.org. As a pnictogen, the arsenic atom also has the potential to engage in pnictogen bonding, a type of non-covalent interaction where the lone pair on the pnictogen atom acts as a Lewis base or the region of positive electrostatic potential on its σ-hole acts as an electrophilic site researchgate.net. Studies have indicated that the lone pair on arsenic atoms in heteroarenes can be involved in specific proximity interactions with neighboring substituents, particularly when positioned ortho to the heteroatom researchgate.net.

Impact of Substitution on Coordination Modes

The presence of substituents on the this compound ring significantly modulates its electronic and steric characteristics, thereby influencing its coordination behavior and the properties of its metal complexes mdpi.comuchile.clrsc.org. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring and on the arsenic atom, affecting its Lewis basicity and its capacity for π-backbonding or σ-donation mdpi.comresearchgate.net.

For instance, the introduction of a 2-(trimethylsilyl) group onto the this compound ring has been shown to lead to complexes where the modified this compound ligand acts as a σ-bonded, four-electron-donating entity uchile.cl. In other instances, substituted arsabenzenes can undergo intramolecular cycloaddition reactions, such as Diels-Alder reactions, leading to more complex, fused ligand systems with altered coordination capabilities uchile.cl. The relative stability of substituted this compound systems and their complexes is also linked to the electronic interactions between the substituent and the heteroarene ring, which are in turn influenced by the heteroatom's electronegativity mdpi.comresearchgate.net. While unsubstituted this compound often favors η⁶ coordination, substitution can potentially favor or enable other coordination modes or lead to different types of reactivity upon complexation mdpi.comuchile.cl.

Advanced Derivatives and Analogues of Arsabenzene

Substituted Arsabenzene Systems (e.g., Aryl-, Alkyl-, Silyl-substituted)

The incorporation of substituents onto the this compound core significantly influences its stability, reactivity, and electronic characteristics. Aryl, alkyl, and silyl (B83357) groups have been strategically employed to modify these properties.

Aryl-substituted this compound Systems : Aryl substituents can extend the π-conjugation of the this compound ring, potentially altering its electronic and optical properties. While specific examples of aryl-substituted this compound systems are less detailed in the provided snippets, the general synthesis of 2-substituted arsabenzenes has been achieved by treating 1,4-diynes with dibutyltin (B87310) hydride, followed by reaction with arsenic trichloride (B1173362) researchgate.net. This approach allows for the introduction of various functionalities, including aryl groups, at specific positions on the this compound ring.

Alkyl-substituted this compound Systems : Alkyl groups, such as those introduced via the reaction of 1,4-diynes with arsenic trichloride, have been synthesized researchgate.netrsc.org. For instance, the conversion of 6-acetoxy-1,4-hexadiyne to 2-arsabenzyl acetate (B1210297) and subsequently to other 2-functionalized arsabenzenes demonstrates the utility of alkyl-substituted precursors in accessing a range of this compound derivatives researchgate.net.

Silyl-substituted this compound Systems : Silyl groups, particularly the trimethylsilyl (B98337) (TMS) group, have played a crucial role in the synthesis and stabilization of arsenic heterocycles. For example, 4-trimethylsilyl-1-arsabenzene can be prepared in good yield by treating a suitable precursor with arsenic(III) chloride uni-stuttgart.de. Silyl substituents can influence the reactivity of the this compound ring, sometimes directing addition reactions with high regioselectivity, as seen in the reactions of silyl-substituted 1,3-diynes with boranes rsc.org. Furthermore, silyl groups can affect the molecular packing and electronic properties of these systems. The synthesis of 2-(trimethylsilyl)-1-arsabenzene has also been reported in the context of its coordination chemistry with transition metals uchile.cl.

Table 7.1.1: Examples of Substituted this compound Systems

Substituent TypeExample Compound/SystemGeneral Synthesis ApproachKey Property/Role
ArylAryl-substituted this compoundReaction of substituted diynes with arsenic trichlorideExtends π-conjugation, modifies electronic properties.
Alkyl2-AlkylarsabenzenesTreatment of substituted diynes with arsenic trichlorideEnables functionalization at specific positions.
Silyl4-Trimethylsilyl-1-arsabenzeneReaction of precursor with arsenic(III) chlorideAids in synthesis and stabilization, influences reactivity and regioselectivity.
Silyl2-(Trimethylsilyl)-1-arsabenzeneReaction with osmium clustersUsed in coordination chemistry, potential for Diels-Alder cycloadditions.

Fused and Annulated Arsinines

The fusion of this compound rings with other cyclic systems, particularly those containing π-electron delocalization, leads to extended π-systems with unique structural and electronic characteristics.

Synthesis and Structural Features

Dithienoarsinines : These compounds represent planar, π-extended this compound systems where the benzene (B151609) ring is fused with two thiophene (B33073) units. Dithienoarsinines have been synthesized and structurally characterized, exhibiting monomeric structures in both solution and solid states, notably without requiring steric protection to prevent dimerization researchgate.netx-mol.net. The planarity of these systems is a key structural feature. In the solid state, intermolecular interactions through arsenic atoms have been observed, leading to As⋯As interactions researchgate.net. The As-C bond lengths in these systems are comparable to those found in other arsinines, such as 1-arsanaphthalene researchgate.net.

Arsanaphthalenes : The synthesis of 1-arsanaphthalene derivatives has been achieved, for instance, from 2,1-benzoazaarsole precursors through Diels-Alder reactions with alkynes, leading to elusive intermediates that subsequently undergo proton migration to form substituted 1-arsanaphthalenes researchgate.net. These fused systems maintain arsenic within an aromatic framework, extending the π-system beyond a single six-membered ring.

Table 7.2.1.1: Synthesis and Structural Features of Fused Arsinines

Compound ClassSynthesis Precursor/MethodKey Structural FeaturesStability Notes
DithienoarsinineSynthesis from thiophene derivatives and arsenic sourcesPlanar, monomeric structureStable without steric protection, avoids dimerization.
1-ArsanaphthaleneFrom 2,1-benzoazaarsole and alkynesExtended π-system, arsenic incorporated into a fused bicyclic aromatic system.Elusive substituted derivatives synthesized.

Electronic Properties and Aromaticity in Extended Systems

The extension of the π-system in fused arsinines significantly impacts their electronic properties and aromaticity.

Dithienoarsinines : These systems exhibit high global aromaticity, often featuring 14 or 22 π-electron systems researchgate.net. This extended conjugation leads to a significant bathochromic shift in their optical properties and can result in aggregation-induced emission enhancement due to intermolecular As⋯As interactions in the solid state researchgate.netx-mol.net. Despite their aromatic nature, dithienoarsinines can undergo cycloaddition reactions with alkynes or benzynes, forming [4 + 2] cycloadducts, and their p-positions are susceptible to oxidation, leading to σ-dimerized compounds while retaining ring aromaticity researchgate.net.

Hetero-substituted this compound Analogues (e.g., Azaarsabenzenes)

The substitution of carbon atoms within the this compound ring with heteroatoms, such as nitrogen, leads to hetero-substituted analogues like azaarsabenzenes umich.edu. These compounds represent a class of molecules where the electronic distribution and chemical behavior are modulated by the presence of the electronegative heteroatom. While specific synthetic routes and detailed properties for azaarsabenzenes are not extensively detailed in the provided snippets, their existence highlights the broader scope of arsenic-containing heterocycles that can be designed and studied.

Systematic Comparison with Other Group 15 Heterobenzenes (Phosphabenzenes, Stibabenzenes, Bismabenzenes)

This compound belongs to a family of six-membered aromatic heterocycles containing Group 15 elements, including phosphabenzenes (phosphorus), stibabenzenes (antimony), and bismabenzenes (bismuth). These compounds share a common structural motif with benzene but differ significantly due to the nature of the heavier Group 15 elements.

Arthur J. Ashe III's pioneering work extended to the synthesis of these related heterocycles, often employing similar strategies. For instance, the synthesis of this compound, phosphabenzene, stibabenzene, and bismabenzene has been achieved through arsenic/tin exchange reactions, where a 1,4-dihydro-1,1-dibutylstannobenzene derivative reacts with the corresponding element's halide (e.g., arsenic trichloride for this compound, phosphorus tribromide for phosphabenzene) rsc.org.

Aromaticity and Electronic Properties : Silabenzene, as a heavier analogue, exhibits aromaticity despite differences in reactivity compared to benzene, attributed to the polarized Si-C π bond wikipedia.org. Similarly, the heavier Group 15 analogues—stibabenzenes and bismabenzenes—are also studied for their aromatic character. Theoretical calculations on arsabenzenes suggest aromaticity acs.org. The electronic properties are influenced by the electronegativity and size of the Group 15 element. For example, the M-C π bond polarity increases as the element becomes heavier (P < As < Sb < Bi). This polarity affects the reactivity and stability of these systems.

Reactivity : While benzene typically undergoes electrophilic substitution while maintaining aromaticity, silabenzene can undergo addition reactions more readily, destroying its aromaticity due to the labile Si-C π bond wikipedia.org. Dithienoarsinines, a type of extended this compound, show different oxidation behavior compared to phosphinines; dithienoarsinines retain aromaticity upon oxidation at the p-position, whereas phosphinines are oxidized to phosphinic acid with a loss of aromaticity researchgate.net.

Emerging Applications and Future Research Directions

Integration in Advanced Materials Science

The distinct electronic and photophysical properties of arsabenzene and its derivatives make them intriguing candidates for the development of novel advanced materials.

While the parent this compound is not noted for strong luminescence, derivatization and incorporation into larger π-conjugated systems could unlock its potential in luminescent materials. A particularly interesting area of exploration is the phenomenon of aggregation-induced emission (AIE). AIE is a photophysical effect where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net This process is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. youtube.com

Although direct reports on the AIE effect in simple this compound are scarce, the principles of AIE could be applied to this compound-containing fluorophores. By designing this compound derivatives with bulky substituents that can restrict intramolecular rotations upon aggregation, it may be possible to induce AIE activity. The development of such materials could lead to applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Table 1: Comparison of Luminescent Properties in Solution vs. Aggregated State for a Hypothetical AIE-active this compound Derivative

StateIntramolecular MotionEmission IntensityPotential Application
Dilute SolutionActiveWeak / None-
Aggregated StateRestrictedStrongOLEDs, Sensors

The field of optoelectronics and semiconductors is constantly seeking new materials with tunable electronic properties. The presence of the arsenic atom in the this compound ring leads to a narrower HOMO-LUMO gap compared to its lighter analogue, pyridine (B92270). This suggests that this compound-based materials could have applications in areas requiring lower energy electronic transitions. The incorporation of BN units into polycyclic aromatic hydrocarbons has been shown to create new organic semiconductors with intriguing properties for optoelectronic applications such as organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). rhhz.net

While the direct application of this compound in these areas is still in its infancy, the study of related heavier heteroarenes provides a roadmap. For instance, π-extended phosphinines, the phosphorus analogues of this compound, have been investigated for their potential in optoelectronics and semiconductors. rsc.org The ability to modify the electronic properties of this compound through chemical functionalization presents an opportunity for the rational design of materials with specific optoelectronic characteristics. For example, the synthesis of this compound-containing polymers or oligomers could lead to new classes of organic semiconductors.

Table 2: Potential Optoelectronic and Semiconductor Applications of this compound Derivatives

ApplicationDesired PropertyRole of this compound
Organic Light-Emitting Diodes (OLEDs)Tunable emission color, high efficiencyEmitter or host material
Organic Field-Effect Transistors (OFETs)High charge carrier mobilityActive semiconductor layer
Organic Photovoltaics (OPVs)Broad absorption spectrum, efficient charge separationDonor or acceptor material

Catalysis and Main Group Reactivity in Organic Synthesis

The reactivity of this compound is distinct from that of benzene (B151609) and pyridine, offering unique opportunities in catalysis and organic synthesis. This compound can undergo electrophilic aromatic substitution at the ortho and para positions and participates in Friedel-Crafts acylation. wikipedia.org It also acts as a diene in Diels-Alder reactions, for instance with hexafluoro-2-butyne. wikipedia.org

The arsenic atom in this compound possesses a lone pair of electrons, which allows it to act as a ligand for transition metals. wikipedia.org This coordination chemistry is an important area of research, as this compound-metal complexes could exhibit novel catalytic activities. The use of main group elements as stoichiometric reagents or catalysts has gained significant attention as an alternative to transition metal catalysis. rsc.org The unique electronic properties of this compound could be harnessed in the design of new main-group catalysts.

Furthermore, the reactivity of this compound can be exploited in organic synthesis to construct complex molecules. Its ability to undergo cycloaddition reactions provides a pathway to novel polycyclic arsenic-containing compounds. rsc.org

Challenges and Opportunities in this compound Chemistry

Despite the promise of this compound, several challenges hinder its widespread application. The synthesis of this compound and its derivatives can be complex and often involves air-sensitive compounds. wikipedia.org The parent this compound itself is an air-sensitive liquid with an onion-like odor that decomposes upon heating. wikipedia.org The potential toxicity of arsenic-containing compounds also necessitates careful handling and consideration for their environmental impact.

However, these challenges also present opportunities for further research. The development of more efficient and robust synthetic routes to this compound and its derivatives is a key area for advancement. rhhz.net Investigating the structure-property relationships in this compound-based materials will be crucial for designing compounds with desired functionalities. The exploration of "green chemistry" principles in the synthesis and application of organoarsenic compounds is another important avenue. researchgate.net

Table 3: Challenges and Opportunities in this compound Chemistry

AreaChallengesOpportunities
Synthesis Air-sensitivity, multi-step proceduresDevelopment of efficient, scalable, and safer synthetic methods
Stability Thermal and oxidative instabilityDesign of more stable derivatives through substitution
Toxicity Inherent toxicity of arsenic compoundsDevelopment of applications with minimal environmental exposure, toxicological studies
Applications Limited number of demonstrated applicationsExploration of new applications in materials science, catalysis, and medicine

Computational Predictions for Novel this compound-Based Systems

Computational chemistry provides a powerful tool for predicting the properties and reactivity of novel this compound-based systems, guiding experimental efforts. Quantum mechanical calculations can be used to predict the electronic structure, spectroscopic properties, and reaction pathways of this compound derivatives. nih.gov

For example, computational models can be employed to:

Predict the regioselectivity of chemical reactions: By calculating the energies of reaction intermediates and transition states, it is possible to predict the most likely outcome of a reaction, such as electrophilic substitution or cycloaddition. beilstein-journals.org

Design materials with specific electronic properties: Computational screening can identify promising candidates for applications in optoelectronics by calculating properties like the HOMO-LUMO gap and charge transport characteristics.

Investigate reaction mechanisms: Theoretical studies can provide insights into the detailed mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of new catalysts.

The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of new this compound-based materials and applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Arsabenzene?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR) to confirm the aromatic structure and arsenic-carbon bonding. X-ray crystallography is critical for resolving geometric isomerism, while mass spectrometry validates molecular weight. Synthesis protocols should reference peer-reviewed studies using organoarsenic precursors under inert conditions to avoid oxidation .
  • Key Considerations : Reproduce established synthetic routes from primary literature before modifying reaction parameters. Document purity thresholds (e.g., ≥95% via HPLC) and solvent compatibility .

Q. How can researchers design a robust hypothesis for studying this compound’s electronic properties?

  • Methodological Answer : Frame hypotheses around its aromaticity compared to benzene, focusing on electron delocalization and arsenic’s electronegativity. Use computational models (DFT, Hückel theory) to predict orbital interactions, then validate experimentally via cyclic voltammetry or UV-Vis spectroscopy .
  • Key Considerations : Define variables (e.g., substituent effects on ring stability) and control for solvent polarity/temperature .

Q. What criteria should guide the selection of this compound derivatives for reactivity studies?

  • Methodological Answer : Prioritize derivatives with steric/electronic modifications (e.g., methyl groups, halogens) to isolate specific reactivity trends. Use Hammett plots or linear free-energy relationships to correlate substituent effects with reaction rates .
  • Key Considerations : Pre-screen derivatives for stability under experimental conditions to avoid decomposition artifacts .

Advanced Research Questions

Q. How should researchers address contradictions in reported bond lengths of this compound?

  • Methodological Answer : Conduct a meta-analysis of crystallographic data, noting measurement conditions (temperature, radiation source). Replicate disputed structures using high-resolution X-ray diffraction and compare with computational predictions. Discrepancies may arise from crystal packing effects or arsenic’s relativistic contributions .
  • Key Considerations : Report statistical confidence intervals for bond metrics and cross-validate with spectroscopic data .

Q. What strategies optimize this compound’s application in catalysis while mitigating arsenic toxicity?

  • Methodological Answer : Design ligand systems to encapsulate arsenic, reducing leaching. Test catalytic efficiency (e.g., turnover frequency) in cross-coupling reactions and assess toxicity via cell viability assays. Use ICP-MS to quantify arsenic release .
  • Key Considerations : Include control experiments with non-arsenic catalysts to benchmark performance and toxicity thresholds .

Q. How can researchers evaluate the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer : Perform calorimetry (DSC/TGA) to measure decomposition enthalpies. Combine with ab initio calculations (e.g., Gibbs free energy) to model stability across temperatures/pH levels. Compare experimental and theoretical data to identify metastable phases .
  • Key Considerations : Standardize environmental conditions (e.g., humidity, oxygen levels) to ensure reproducibility .

Methodological Frameworks

Q. What frameworks ensure ethical and rigorous experimental design in this compound research?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during project planning. For toxicity studies, adhere to institutional safety protocols (e.g., fume hood use, waste disposal) and pre-register hypotheses to avoid bias .
  • Data Integrity : Use blinded analysis for spectroscopic/catalytic data to reduce observer bias .

Q. How to reconcile conflicting data on this compound’s aromaticity in interdisciplinary studies?

  • Answer : Organize collaborative workshops with computational chemists, crystallographers, and synthetic organic chemists to align measurement techniques. Publish raw datasets in open repositories (e.g., Zenodo) for independent validation .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., bond angles, reaction yields) in the main text; raw datasets (e.g., NMR spectra) go in appendices .
  • Contradictions : Highlight unresolved issues in the conclusion section and propose follow-up experiments (e.g., ultrafast spectroscopy for kinetic analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.